molecular formula C9H11NO3S B1363151 N-(p-Tolylsulfonylmethyl)formamide CAS No. 36635-56-0

N-(p-Tolylsulfonylmethyl)formamide

Cat. No.: B1363151
CAS No.: 36635-56-0
M. Wt: 213.26 g/mol
InChI Key: XEHIIYMZJQMMCF-UHFFFAOYSA-N
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Description

Contextual Significance as a Key Intermediate in Organic Synthesis

The principal significance of N-(p-Tolylsulfonylmethyl)formamide stems from its role as the immediate and stable precursor to p-Tolylsulfonylmethyl isocyanide (TosMIC). google.comwikipedia.org TosMIC is a multipurpose reagent celebrated for its wide-ranging applications in forming carbon-carbon and carbon-heteroatom bonds. organicreactions.org The conversion of this compound to TosMIC is a straightforward dehydration reaction, typically achieved using reagents such as phosphorus oxychloride in the presence of a base like triethylamine (B128534). orgsyn.orgchemicalbook.com

The utility of TosMIC, and by extension its formamide (B127407) precursor, is extensive. TosMIC is a cornerstone in the synthesis of a diverse range of heterocyclic compounds which are prevalent motifs in pharmaceuticals and natural products. chemicalbook.com Through base-induced cycloaddition reactions, TosMIC is used to construct:

Oxazoles

Imidazoles orgsyn.org

Pyrroles orgsyn.org

Thiazoles orgsyn.org

Furthermore, TosMIC is famously employed in the Van Leusen reaction, a powerful method for the one-carbon homologation of ketones and aldehydes into nitriles. wikipedia.orgacs.org It also functions as a synthetic equivalent (synthon) for a formyl anion or a formaldehyde (B43269) dianion, an "umpolung" strategy that reverses the normal polarity of the functional group, enabling unique bond formations. orgsyn.org The two-step synthesis of TosMIC, beginning with the formation of this compound, is advantageous as it utilizes readily available and relatively inexpensive starting materials, making the powerful chemistry of TosMIC accessible for both academic research and larger-scale industrial applications. google.comorgsyn.org

Historical Perspective on its Discovery and Initial Recognition

The discovery and recognition of this compound are intrinsically linked to the rise of isocyanide chemistry in the latter half of the 20th century. While the first isocyanide was prepared in 1859, the class of compounds remained a chemical curiosity for nearly a century due to a lack of general synthetic methods. kirj.ee This changed in 1958 when new dehydration methods for formamides made isocyanides readily accessible. kirj.ee

Within this context, the development of TosMIC as a uniquely versatile isocyanide reagent created a demand for a reliable and scalable synthesis. The preparation of its precursor, this compound, was first detailed in the 1970s. The established method involves a Mannich-type condensation of sodium p-toluenesulfinate, formaldehyde, and formamide, with formic acid often used to facilitate the reaction. google.com An early detailed procedure published in Organic Syntheses in 1977 reported yields of the crude formamide in the range of 42–47%. google.comorgsyn.org

Parameter Original Method (Organic Syntheses, 1977) orgsyn.orgchemicalbook.comImproved Method (US Patent 4922016A) google.comgoogle.com
Primary Reactants Sodium p-toluenesulfinate, Aqueous Formaldehyde, Formamide, Formic AcidSodium p-toluenesulfinate, Paraformaldehyde, Formamide, Formic Acid
Key Condition Reaction performed in the presence of a significant amount of water.Reaction medium contains 0 to 35% (w/w) water.
Temperature 90–95 °C90 °C
Reaction Time 2 hours2 hours
Reported Yield 42–47%>90%

Properties

IUPAC Name

N-[(4-methylphenyl)sulfonylmethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-8-2-4-9(5-3-8)14(12,13)7-10-6-11/h2-6H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHIIYMZJQMMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338183
Record name N-(p-Tolylsulfonylmethyl)formamide
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Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36635-56-0
Record name N-[[(4-Methylphenyl)sulfonyl]methyl]formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36635-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosyl MF
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(p-Tolylsulfonylmethyl)formamide
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Synthetic Methodologies for N P Tolylsulfonylmethyl Formamide

Mannich-Type Condensation Reaction

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. wikipedia.org In the synthesis of N-(p-Tolylsulfonylmethyl)formamide, a variation of this reaction is employed, condensing sodium p-toluenesulfinate, formaldehyde (B43269), and formamide (B127407). orgsyn.orgchemicalbook.com

Detailed Reaction Protocols and Stoichiometric Considerations

A common protocol for the synthesis of this compound involves charging a reactor with sodium p-toluenesulfinate, an aqueous solution of formaldehyde, formamide, and formic acid. orgsyn.orgchemicalbook.com The use of a significant excess of both formamide and formaldehyde relative to the sodium p-toluenesulfinate is crucial for achieving a satisfactory yield. orgsyn.org The reaction is typically initiated by heating the mixture. orgsyn.orgchemicalbook.com

The stoichiometry of the reactants plays a pivotal role in the reaction's success. A representative molar ratio involves approximately 1.5 moles of sodium p-toluenesulfinate, 4.4 moles of formaldehyde, 15 moles of formamide, and 5.3 moles of formic acid. chemicalbook.com This excess of formaldehyde and formamide helps to drive the reaction towards the desired product. orgsyn.org

Below is a table summarizing a typical stoichiometric setup for the reaction:

ReactantMoles
Sodium p-toluenesulfinate1.5
Formaldehyde (34-37% aq.)~4.4
Formamide15.5
Formic Acid5.3
Data sourced from Organic Syntheses. orgsyn.org

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Acid Catalysis

The optimization of reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include temperature, the solvent system, and the use of acid catalysis.

Temperature: The reaction is typically heated to a temperature range of 90-95°C for approximately 2 hours. orgsyn.orgchemicalbook.com It is important to maintain this temperature, as prolonged heating at higher temperatures can lead to decomposition of the product and a significant reduction in yield. orgsyn.org

Solvent Systems: While the reaction is often carried out in the aqueous environment provided by the formaldehyde solution and added water, the water content has been identified as a critical factor. orgsyn.orggoogle.com Research has shown that carrying out the Mannich condensation in a reaction medium with a low water content, ideally less than 15% (w/w) and preferably less than 5% (w/w), can substantially improve the yield to over 90%. google.com The use of paraformaldehyde in place of aqueous formaldehyde can facilitate a lower water environment. google.com

Acid Catalysis: Formic acid is a key component of the reaction mixture, acting as an acid catalyst. orgsyn.orgchemicalbook.com The acidic conditions facilitate the formation of the electrophilic species necessary for the Mannich reaction to proceed.

Strategies for Enhancing Reaction Yields and Purity

Several strategies have been developed to enhance the yield and purity of this compound.

One of the most effective strategies is the control of the water content in the reaction mixture. google.com By minimizing the amount of water present, for instance by using paraformaldehyde instead of aqueous formaldehyde, the equilibrium of the reaction can be shifted towards the product, leading to significantly higher yields. google.com Yields have been reported to increase from the 42-47% range to over 90% by adopting this low-water approach. orgsyn.orggoogle.com

Another important factor is the careful control of the reaction temperature and duration. orgsyn.org Avoiding prolonged heating above 95°C prevents the decomposition of the desired formamide. orgsyn.org

The purity of the crude product is often sufficient for subsequent synthetic steps. orgsyn.orgorgsyn.org However, washing the isolated solid with ice-cold water is a standard procedure to remove water-soluble impurities. orgsyn.orgchemicalbook.com For obtaining a highly pure product, recrystallization from a suitable solvent can be employed. orgsyn.org

Isolation and Purification Techniques for this compound

Following the reaction, the mixture is typically cooled to room temperature and then further cooled to around -20°C to induce precipitation of the product. orgsyn.orgchemicalbook.com The resulting white solid is collected by suction filtration. orgsyn.orgchemicalbook.com

The crude product is then washed thoroughly with ice-cold water to remove any remaining formamide, formic acid, and other water-soluble byproducts. orgsyn.orgchemicalbook.com For many applications, the crude this compound, with a melting point of 106–110°C, is of sufficient purity for use in the next synthetic step without further purification. orgsyn.orgorgsyn.org

If a higher purity is required, the crude product can be further purified. One documented method involves dissolving the crude material in a solvent like acetone, followed by the addition of water to induce crystallization. google.com The resulting crystals are then filtered, washed, and dried. google.com Column chromatography over silica (B1680970) gel can also be used for purification, eluting with a solvent system such as a toluene-acetone mixture. google.com

Exploration of Alternative Synthetic Routes

While the Mannich-type condensation is the most prominently documented method for the synthesis of this compound, other synthetic strategies exist for related compounds, which could theoretically be adapted.

One such alternative involves the reaction of p-tolylsulfonyl fluoride (B91410) with isocyanomethyllithium. orgsyn.org This method, however, is more commonly associated with the direct synthesis of the corresponding isocyanide, p-tolylsulfonylmethyl isocyanide. orgsyn.org

Another potential, though less direct, route could be envisioned starting from p-tolylsulfonyldiazomethane. Irradiation of this compound in liquid hydrogen cyanide has been reported to produce p-tolylsulfonylmethyl isocyanide, which could then potentially be hydrated to the formamide. orgsyn.org

The primary advantages of the established Mannich-type condensation are the use of readily available and inexpensive starting materials and the avoidance of highly toxic reagents like hydrogen cyanide. orgsyn.org

Methods for Isotopic Labeling of this compound

Isotopic labeling is a crucial technique for mechanistic studies and as tracers in various chemical and biological processes. While specific literature detailing the isotopic labeling of this compound is not abundant, the synthetic route allows for the incorporation of isotopes at several positions.

For instance, using isotopically labeled formaldehyde (e.g., ¹³C or ¹⁴C labeled) in the Mannich-type condensation would result in the corresponding label in the methylene (B1212753) group of the this compound. Similarly, the use of labeled formamide (e.g., with ¹³C or ¹⁵N) would introduce an isotope at the formyl group.

Furthermore, isotopic labels could be incorporated into the p-tolyl group by starting with an isotopically labeled p-toluenesulfinate. For example, a ¹³C-labeled toluene (B28343) could be used to synthesize the required labeled starting material.

A study on the total synthesis of Verrucarin E utilized a ¹³C-labeled derivative, demonstrating the application of isotopic labeling in complex molecule synthesis. researchgate.net While not directly on this compound, this highlights the general applicability of such methods in organic synthesis.

Mechanistic Elucidation of N P Tolylsulfonylmethyl Formamide Formation

Proposed Reaction Mechanisms for Mannich Condensation

The generally accepted mechanism for the Mannich reaction begins with the formation of an electrophilic iminium ion from the amine and the aldehyde. libretexts.orgbyjus.comchemistrysteps.com In this case, formamide (B127407) reacts with formaldehyde (B43269), typically under acidic conditions provided by formic acid or another acid catalyst, to generate a key intermediate. google.comchemicalbook.com

The reaction can be summarized by the following scheme: p-CH₃C₆H₄SO₂H + CH₂O + HCONH₂ → p-CH₃C₆H₄SO₂CH₂NHCHO + H₂O

A critical aspect for achieving high yields in this Mannich condensation is the control of the water content in the reaction medium. google.com While historical procedures included significant amounts of water, it has been demonstrated that carrying out the reaction in a medium where water is absent or present in only small amounts (less than 15% w/w) can substantially improve the yield of N-(p-Tolylsulfonylmethyl)formamide to over 90%. google.com Alternative approaches, such as a two-step process where paraformaldehyde and formamide are first reacted in the presence of a base before the addition of sodium p-toluenesulfinate under acidic conditions, have also been developed. google.com

Table 1: Reactants in the Mannich Condensation for this compound

Reactant Chemical Formula Role
Sodium p-toluenesulfinate p-CH₃C₆H₄SO₂Na Source of the acidic sulfinic acid component (nucleophile)
Formaldehyde CH₂O Carbonyl component (electrophile precursor)
Formamide HCONH₂ Amine component

Identification and Role of Transient Intermediates

The mechanism of the Mannich reaction is characterized by the formation of specific transient intermediates that drive the reaction forward. The initial step involves the reaction between formamide and formaldehyde to form an N-hydroxymethylformamide adduct. byjus.comchemistrysteps.com

Under acidic catalysis, this adduct is protonated at the hydroxyl group, which then eliminates a molecule of water to form a highly reactive and electrophilic species known as the N-formyliminium ion, [H₂C=NCHO]⁺. libretexts.orgchemistrysteps.com This iminium ion is a potent electrophile and is central to the carbon-carbon or carbon-sulfur bond-forming step of the reaction. chemistrysteps.com

The p-toluenesulfinic acid, generated in situ from its sodium salt, acts as the nucleophile. The sulfinate anion attacks the electrophilic carbon atom of the N-formyliminium ion. This nucleophilic addition results in the formation of the S-C bond, leading directly to the final product, this compound. wikipedia.orglibretexts.org

The key steps involving the intermediates are:

Formation of the Iminium Ion: HCONH₂ + CH₂O ⇌ HCONHCH₂OH → [H₂C=NCHO]⁺ + H₂O

Nucleophilic Attack: p-CH₃C₆H₄SO₂⁻ + [H₂C=NCHO]⁺ → p-CH₃C₆H₄SO₂CH₂NHCHO

The stability and reactivity of the iminium ion intermediate are crucial for the success of the reaction. chemistrysteps.com Its formation is the rate-determining step in many Mannich reactions, and its electrophilicity ensures an efficient reaction with the sulfinate nucleophile.

Application of Computational Chemistry in Mechanistic Studies

While experimental studies provide foundational knowledge about reaction pathways, computational chemistry offers a powerful lens for a more detailed mechanistic elucidation. weizmann.ac.il For reactions like the Mannich condensation, computational methods such as Density Functional Theory (DFT) can be employed to map the potential energy surface of the entire reaction. This allows for the theoretical calculation of the structures and energies of reactants, products, transient intermediates, and transition states. weizmann.ac.il

In the context of this compound formation, computational studies could:

Model Intermediate Structures: Provide precise geometries and electronic structures for the N-hydroxymethylformamide adduct and the critical N-formyliminium ion intermediate.

Calculate Activation Barriers: Determine the energy barriers (activation energies) for each step of the proposed mechanism, including the formation of the iminium ion and the subsequent nucleophilic attack by the p-toluenesulfinate. This helps to identify the rate-limiting step of the reaction.

Investigate Solvent Effects: Simulate the reaction in different solvent environments to understand how the solvent influences the stability of charged intermediates and transition states, thereby explaining experimental observations such as the improved yields in low-water conditions. google.com

Explore Alternative Pathways: Evaluate the feasibility of other potential reaction mechanisms to confirm that the proposed pathway is the most energetically favorable.

By providing this level of detailed insight, computational chemistry serves as an invaluable tool to complement experimental findings, leading to a more complete and quantitative understanding of the reaction mechanism. weizmann.ac.il

Reactivity and Transformational Pathways of N P Tolylsulfonylmethyl Formamide

Dehydration to Sulfonylmethyl Isocyanides

The most significant transformation of N-(p-Tolylsulfonylmethyl)formamide is its dehydration to yield p-Tolylsulfonylmethyl isocyanide (TosMIC). orgsyn.org This conversion is a critical step as it generates a highly valuable reagent used in the synthesis of a wide array of organic molecules, including nitriles, oxazoles, imidazoles, and pyrroles. wikipedia.orgorganic-chemistry.org

Reagents and Optimized Conditions for Isocyanide Formation

The dehydration of this compound is typically accomplished using a strong dehydrating agent in the presence of a tertiary amine base. Phosphorus oxychloride (POCl₃) is a commonly employed dehydrating agent for this transformation. orgsyn.orgorgsyn.org The reaction is generally performed in an anhydrous solvent, such as 1,2-dimethoxyethane (B42094) (DME), diethyl ether, or tetrahydrofuran (B95107) (THF), to prevent side reactions. orgsyn.orgorgsyn.org

Triethylamine (B128534) (Et₃N) is the base of choice, used in excess to neutralize the acidic byproducts generated during the reaction. orgsyn.orgorgsyn.org Optimization of the reaction conditions is crucial for achieving high yields of the isocyanide. A key parameter is temperature control; the reaction is highly exothermic and is typically maintained at low temperatures, between -5 °C and 10 °C, by cooling with an ice-salt bath. orgsyn.orgorgsyn.org The slow, dropwise addition of the dehydrating agent to the mixture of the formamide (B127407) and base is essential to manage the reaction's exothermicity and prevent potential side reactions or degradation. orgsyn.org

Table 1: Optimized Conditions for Dehydration of this compound

ParameterConditionSource(s)
Starting Material Crude this compound orgsyn.org
Dehydrating Agent Phosphorus oxychloride (POCl₃) orgsyn.orgorgsyn.org
Base Triethylamine (Et₃N) orgsyn.orgorgsyn.org
Solvent 1,2-Dimethoxyethane, Diethyl ether, THF orgsyn.orgorgsyn.org
Temperature -5 °C to 10 °C orgsyn.orgorgsyn.org
Procedure Slow addition of POCl₃ to a cooled suspension of the formamide and Et₃N. orgsyn.org
Yield 76–84% (crude p-Tolylsulfonylmethyl isocyanide) orgsyn.org

Mechanistic Insights into the Dehydration Process

The dehydration of this compound to TosMIC is understood to proceed through a mechanism analogous to a Vilsmeier-Haack reaction. The process is initiated by the nucleophilic attack of the formamide's carbonyl oxygen onto the electrophilic phosphorus atom of phosphorus oxychloride. This step forms a highly reactive intermediate.

Factors Influencing Reaction Efficiency and Selectivity

Several factors critically influence the efficiency and selectivity of the conversion of this compound to its isocyanide.

Purity of Starting Material: The purity of the starting this compound is important for a successful dehydration reaction. The crude formamide is often used directly after its synthesis, provided it meets a certain purity threshold (e.g., m.p. 106–110 °C). orgsyn.org

Water Content: The yield of the precursor, this compound, from its own synthesis via a Mannich condensation is substantially improved when the reaction is carried out with minimal water content, preferably less than 5% (w/w). google.com This suggests that carrying over excess water into the dehydration step could be detrimental.

Reagent Stoichiometry: The use of an excess of the base, typically triethylamine, is standard practice to effectively scavenge the generated HCl and drive the reaction to completion. organic-chemistry.org Similarly, using at least two equivalents of the dehydrating agent like POCl₃ is also a common strategy. organic-chemistry.org

Temperature Control: As an exothermic reaction, maintaining a low temperature (between -5 °C and 10 °C) is paramount. orgsyn.orgorgsyn.org Failure to control the temperature can lead to the formation of undesired byproducts and a decrease in the yield of the target isocyanide. During the synthesis, the reaction mixture turning from a white suspension to a brown color indicates the progression of the reaction. orgsyn.org

Base-Induced Decomposition and Secondary Reactivity

While the primary reactivity of this compound is its conversion to TosMIC, the potential for decomposition under the strong basic conditions of the synthesis exists. However, specific studies detailing these decomposition pathways are not extensively documented in the reviewed scientific literature.

Characterization of Decomposition Products, including N-Methyleneformamide

There is a lack of specific research characterizing the decomposition products of this compound under the basic conditions used for isocyanide synthesis. Theoretical studies on the decomposition of the parent molecule, formamide, show that under high-energy conditions it can fragment into smaller molecules such as ammonia, carbon monoxide, and hydrogen cyanide. rsc.orgnih.gov However, these conditions are not representative of the base-induced environment of the TosMIC synthesis.

The formation of N-methyleneformamide as a specific decomposition product of this compound in this context has not been explicitly reported. The generation of such reactive intermediates would likely depend on the specific base used and the reaction conditions. The synthesis of related N-substituted formamides can sometimes involve side reactions, but these are highly dependent on the specific substrates and reagents involved. nih.gov

Functional Role of Decomposition Products as Promoters or Catalysts

Given the absence of definitive characterization of decomposition products from this compound in the specified reaction, there is no scientific literature available that describes a functional role for these potential products as promoters or catalysts in the dehydration reaction. The primary drivers for the reaction are the dehydrating agent and the base, and the efficiency of the reaction is mainly attributed to the control of the reaction parameters rather than the influence of any in-situ generated species from decomposition.

Other Noted Chemical Transformations

Beyond its participation in major reaction pathways, this compound is a substrate for several other significant chemical transformations. These reactions are crucial for the synthesis of valuable reagents or for demonstrating novel reactivity patterns. The most prominent of these is its dehydration to form an isocyanide, and a more recently discovered application involves its ultimate role as a sulfonylating agent through a series of intermediate steps.

Dehydration to p-Tolylsulfonylmethyl isocyanide (TosMIC)

The most widely documented and synthetically important transformation of this compound is its dehydration to yield p-Tolylsulfonylmethyl isocyanide, commonly known as TosMIC. chemicalbook.comorgsyn.orgresearchgate.net TosMIC is a highly versatile reagent in organic synthesis, utilized for creating a variety of organic structures such as nitriles, ketones, and numerous heterocyclic systems including oxazoles, imidazoles, and pyrroles. orgsyn.orgresearchgate.net

The dehydration reaction is typically achieved by treating this compound with a strong dehydrating agent. nih.gov Phosphorus oxychloride (POCl₃) is a frequently employed reagent for this purpose, used in the presence of a base, such as triethylamine or pyridine, to neutralize the acidic byproducts. chemicalbook.comnih.gov The reaction is generally performed in an inert solvent like dichloromethane (B109758) or 1,2-dimethoxyethane at reduced temperatures to control its exothermic nature. chemicalbook.comorgsyn.org While various conditions have been explored, the fundamental transformation involves the conversion of the formamide group into an isocyanide functional group. chemicalbook.comnih.gov

Table 1: Conditions for Dehydration of this compound to TosMIC

Reagents Base Solvent(s) Temperature Yield Reference(s)
Phosphorus oxychloride Triethylamine Dichloromethane -3 to 0 °C 80% chemicalbook.com
Phosphorus oxychloride Triethylamine 1,2-Dimethoxyethane, Diethyl ether -5 to 0 °C 76-84% orgsyn.org

Role as a Sulfonylating Agent Precursor

In a novel application, p-Tolylsulfonylmethyl isocyanide (TosMIC), the direct dehydration product of this compound, has been employed as a sulfonylating agent for α-bromo carbonyl compounds. organic-chemistry.org This reaction provides an efficient route to α-sulfonated ketones, esters, and amides. The process is catalyzed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) and promoted by cesium carbonate (Cs₂CO₃). organic-chemistry.org

The proposed mechanism suggests that the reaction begins with a copper-catalyzed hydration of TosMIC, which transiently regenerates the this compound intermediate. organic-chemistry.org Subsequently, under the influence of the base (Cs₂CO₃), the formamide intermediate undergoes a facile carbon-sulfur (C-S) bond cleavage. This cleavage releases a sulfinate salt, which then acts as the nucleophile, reacting with the α-bromo carbonyl compound to furnish the final α-sulfonated product. organic-chemistry.org This transformation highlights the versatility of the TosMIC scaffold, originating from this compound, by uncovering its capacity to act as a source of the tosyl group under specific catalytic conditions. organic-chemistry.org

Table 2: Sulfonylation of α-Bromo Ketones using TosMIC

α-Bromo Ketone Substrate Catalyst Base Product Yield Reference(s)
2-Bromo-1-phenylethan-1-one Cu(OTf)₂ Cs₂CO₃ 2-(p-Tolylsulfonyl)-1-phenylethan-1-one 95% organic-chemistry.org
2-Bromo-1-(4-methoxyphenyl)ethan-1-one Cu(OTf)₂ Cs₂CO₃ 1-(4-Methoxyphenyl)-2-(p-tolylsulfonyl)ethan-1-one 96% organic-chemistry.org
2-Bromo-1-(naphthalen-2-yl)ethan-1-one Cu(OTf)₂ Cs₂CO₃ 1-(Naphthalen-2-yl)-2-(p-tolylsulfonyl)ethan-1-one 91% organic-chemistry.org

Compound Reference Table

Compound Name
This compound
p-Tolylsulfonylmethyl isocyanide (TosMIC)
Phosphorus oxychloride
Triethylamine
Pyridine
Dichloromethane
1,2-Dimethoxyethane
Diethyl ether
Nitriles
Ketones
Oxazoles
Imidazoles
Pyrroles
Copper(II) trifluoromethanesulfonate
Cesium carbonate
α-Bromo carbonyl compounds
α-Sulfonated ketones
α-Sulfonated esters
α-Sulfonated amides
Sulfinate salt
2-Bromo-1-phenylethan-1-one
2-(p-Tolylsulfonyl)-1-phenylethan-1-one
2-Bromo-1-(4-methoxyphenyl)ethan-1-one
1-(4-Methoxyphenyl)-2-(p-tolylsulfonyl)ethan-1-one
2-Bromo-1-(naphthalen-2-yl)ethan-1-one

Strategic Significance of N P Tolylsulfonylmethyl Formamide in Advanced Organic Synthesis

Foundation for the Synthesis of p-Toluenesulfonylmethyl Isocyanide (TosMIC)

The primary and most well-documented strategic role of N-(p-Tolylsulfonylmethyl)formamide is its function as the immediate precursor to p-Toluenesulfonylmethyl isocyanide (TosMIC). orgsyn.orgwikipedia.orgorgsyn.org TosMIC is a widely used and versatile reagent in organic synthesis, valued for its ability to form new carbon-carbon bonds and construct various heterocyclic systems. researchgate.netrsc.org

The synthesis of this compound itself is typically achieved through a Mannich-type condensation reaction. This involves reacting sodium p-toluenesulfinate, formaldehyde (B43269), and formamide (B127407) in the presence of formic acid. orgsyn.orgorgsyn.orgchemicalbook.com The reaction mixture is heated, and upon cooling, this compound precipitates as a white solid. orgsyn.orgorgsyn.org While early procedures reported yields in the range of 42-47% orgsyn.orggoogle.com, modifications to the reaction conditions, such as controlling the amount of water present, have been shown to significantly improve the yield to as high as 91%. google.com

The subsequent conversion of this compound to TosMIC is a dehydration reaction. orgsyn.orgwikipedia.orgorgsyn.org This transformation is commonly carried out using dehydrating agents such as phosphorus oxychloride in the presence of a base like triethylamine (B128534). orgsyn.orgchemicalbook.com The formamide group is converted to an isocyanide, yielding TosMIC as a light-brown, odorless solid. orgsyn.orgorgsyn.org This two-step process, starting from readily available materials and culminating in the formation of the versatile TosMIC reagent, underscores the foundational importance of this compound in organic synthesis.

Table 1: Synthesis of this compound

ReactantsReagents/SolventsTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium p-toluenesulfinate, Formaldehyde, FormamideWater, Formic Acid90-95242-47 orgsyn.org
Sodium p-tolylsulfinate, Paraformaldehyde, FormamideFormic Acid, controlled water content90270.8-91 google.com

Table 2: Dehydration of this compound to TosMIC

ReactantReagents/SolventsTemperature (°C)Reaction Time (h)Yield (%)Reference
This compoundPhosphorus oxychloride, Triethylamine, 1,2-Dimethoxyethane (B42094), Diethyl ether-5 to 0~1.576-84 orgsyn.org
This compoundPhosphorus oxychloride, Triethylamine, Dichloromethane (B109758)-3 to 0180 chemicalbook.com

Direct Participation in Multicomponent Reaction Precursors

While its primary role is as a TosMIC precursor, this compound can also be directly involved in setting the stage for multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more starting materials. The utility of TosMIC in MCRs, such as the van Leusen reaction for the synthesis of imidazoles, is well-established. researchgate.net In this context, the synthesis of this compound is the crucial first step in preparing the key isocyanide component for these reactions.

Utility as a Formamide Synthon for Specific Functional Group Transformations

Beyond its role in generating TosMIC, this compound can be viewed as a formamide synthon. In a notable example, it has been shown to act as a precursor to a sulfonylating agent. organic-chemistry.org In a copper-catalyzed reaction with α-bromo carbonyl compounds, TosMIC, which is formed in situ from its formamide precursor, undergoes hydration back to a formamide intermediate. organic-chemistry.org This intermediate then undergoes C-S bond cleavage, and the resulting sulfinate salt reacts with the α-bromo carbonyl compound to yield α-sulfonated products. organic-chemistry.org This demonstrates a less conventional but synthetically valuable transformation where the formamide moiety, or its immediate dehydration product, facilitates a specific functional group introduction, highlighting the broader synthetic potential of this compound.

Synthesis and Reactivity of N P Tolylsulfonylmethyl Formamide Derivatives and Analogues

Preparation of Substituted N-(Arylsulfonylmethyl)formamides

The synthesis of N-(arylsulfonylmethyl)formamides, particularly N-(p-tolylsulfonylmethyl)formamide, is frequently accomplished via a Mannich-type condensation reaction. google.com This process involves reacting a sulfinic acid or its salt, formaldehyde (B43269), and formamide (B127407) in the presence of a second acid, typically formic acid. google.comorgsyn.org The reaction scheme can be generalized as the condensation of these three components to yield the desired N-(sulfonylmethyl)formamide. google.com

A common procedure involves heating a mixture of sodium p-toluenesulfinate, an aqueous solution of formaldehyde, formamide, and formic acid. orgsyn.orgorgsyn.org For instance, charging a flask with sodium p-toluenesulfinate, aqueous formaldehyde, formamide, and formic acid and heating the mixture to 90–95°C for 2 hours yields crude this compound after cooling and purification. orgsyn.orgorgsyn.org This method, however, has been reported to produce yields in the range of 42–47%. google.com

Research into optimizing this synthesis has demonstrated that the yield can be significantly improved by controlling the amount of water in the reaction medium. google.com A patented process specifies that conducting the reaction in a medium where water is absent or present in amounts not exceeding 40% (w/w), and preferably less than 15% (w/w), can substantially increase the yield. google.com In an illustrative example using substantially water-free reagents, a 90.1% yield of this compound was achieved. google.com

Another patented approach modifies the reaction sequence. google.com This method involves a first contact reaction between paraformaldehyde and formamide in the presence of a base (such as triethylamine (B128534), sodium hydroxide, or potassium hydroxide) to generate an intermediate product. This product is then subjected to a second contact reaction with sodium p-toluenesulfinate under acidic conditions (e.g., using formic or sulfuric acid) to form the final product. google.com

The table below summarizes a high-yield synthesis of this compound where the water content is minimized. google.com

ReagentAmount (moles)Role
97% Sodium p-tolylsulfinate0.04Sulfonyl source
Paraformaldehyde0.16Formaldehyde source
Formamide0.30Formylating agent
99% Formic Acid0.20Acid catalyst
Product Yield Melting Point
This compound90.1%109°-111° C

Data sourced from a patented process aimed at improving yield by minimizing water content. google.com

Investigation of N-β-Protected Amino Sulfonyl Methyl Formamides

Researchers have extended the synthesis of sulfonyl methyl formamides to include chiral, amino acid-derived analogues. A straightforward, two-step protocol has been developed for the preparation of a series of N-β-protected amino sulfonyl methyl formamides. nih.govacs.org These compounds are of interest as the formamide group can serve as a precursor to isocyanides, which are valuable in multicomponent reactions for creating molecular diversity. nih.gov

The synthesis begins with Nα-protected amino alkyl thiols, which are prepared from their corresponding amino acids. nih.gov The first step is a Mannich reaction involving the Nα-protected amino alkyl thiol, formamide, paraformaldehyde, and a catalytic amount of formic acid in a suitable solvent like toluene (B28343), heated to reflux. nih.gov This produces an Nβ-protected amino sulfenyl methyl formamide.

In the second step, the sulfenyl compound is oxidized to the target sulfonyl methyl formamide. nih.gov This is achieved by treating the Nβ-protected amino sulfenyl methyl formamide with an oxidizing agent, such as 3-chloroperbenzoic acid (m-CPBA), in a solvent like dichloromethane (B109758) at 0 °C. nih.gov This protocol has proven effective for a range of amino acids protected with either Fmoc (Fluorenylmethyloxycarbonyl) or Cbz (Carboxybenzyl) groups. nih.govacs.org A key advantage of this method is its ability to produce the desired products in good to excellent yields while preserving the stereochemistry of the original chiral center. nih.govacs.org

The general two-step procedure is as follows:

Formation of Nβ-Protected Amino Sulfenyl Methyl Formamide : Nα-protected amino thiol, formamide, and paraformaldehyde are refluxed with formic acid. nih.gov

Oxidation to Nβ-Protected Amino Sulfonyl Methyl Formamide : The resulting sulfenyl compound is oxidized with m-CPBA. nih.gov

This process provides access to a new class of formamides derived from amino acids, which can be used in the construction of novel peptidomimetic molecules. acs.org

Impact of Structural Modifications on Reactivity and Applications

Structural modifications to the N-(arylsulfonylmethyl)formamide scaffold have a significant impact on the reactivity and potential applications of these molecules. The primary application for compounds like this compound is as a stable precursor for the synthesis of sulfonylmethyl isocyanides, such as p-tolylsulfonylmethyl isocyanide (TosMIC). orgsyn.orgresearchgate.net The dehydration of the formamide is a key reaction, and its efficiency can be influenced by the electronic nature of the substituents on the arylsulfonyl group. organic-chemistry.org

Studies on the dehydration of various N-substituted formamides have shown that while the general pattern of substituents on an aromatic ring has a minimal effect, the presence of electron-withdrawing groups can slightly reduce the reactivity of the formamide toward dehydration. organic-chemistry.org This indicates that modifications to the aryl ring can modulate the reactivity of the formamide group, which is critical for its conversion to the highly useful isocyanide.

Furthermore, incorporating the sulfonylmethyl formamide motif into more complex structures, such as amino acid derivatives, opens up new applications. The N-β-protected amino sulfonyl methyl formamides are designed as synthons for isocyanide-based multicomponent reactions (IMCRs), aiming to expand molecular diversity in the synthesis of peptidomimetics. nih.gov The structural modification here—introducing a protected amino acid side chain—directly links the compound to applications in medicinal chemistry and drug discovery. nih.gov

A different type of structural modification involves replacing the formamide group with an acyl group to create N-acylsulfonamides and incorporating this linker into dinucleoside structures. nih.gov In a study of N-acylsulfonamide-linked dinucleosides as inhibitors of RNase A, this structural change had a profound impact on biological activity. Replacing the natural phosphate (B84403) linkage with an N-acylsulfonamidyl group resulted in new and different hydrogen-bonding interactions with the enzyme's active site residues. nih.gov For example, the oxygen atoms of the N-acylsulfonamidyl group were observed to form hydrogen bonds with key residues like His119 and Asp121. nih.gov This demonstrates how altering the structure around the sulfonamide core can fundamentally change the molecule's intermolecular interactions and confer specific biological properties, in this case, enzyme inhibition.

Emerging Research Avenues and Future Prospects for N P Tolylsulfonylmethyl Formamide

Development of Sustainable Synthetic Routes

The traditional synthesis of N-(p-Tolylsulfonylmethyl)formamide involves a Mannich-type condensation of sodium p-toluenesulfinate, formaldehyde (B43269), and formamide (B127407) in the presence of formic acid. organic-chemistry.orgvarsal.comorgsyn.org This method, while effective, often suffers from moderate yields, typically in the range of 42-47%. orgsyn.orggoogle.com The pursuit of more sustainable chemical processes has driven research into optimizing this synthesis to improve efficiency and reduce waste.

A significant advancement in the synthesis of this compound has been the development of a method that focuses on controlling the amount of water in the reaction medium. google.com Research has shown that by minimizing the water content to less than 15% (w/w), and ideally less than 5% (w/w), the yield of the Mannich condensation can be dramatically increased to over 90%. google.com This improvement not only enhances the economic viability of the process but also contributes to its sustainability by increasing atom economy and reducing the generation of side products.

Another approach outlined in a Chinese patent involves a two-step process. google.com This method first involves the reaction of paraformaldehyde and formamide in the presence of a base, followed by a second reaction with sodium p-toluenesulfinate under acidic conditions. google.com This modified procedure also reports high yields, offering an alternative sustainable route to the desired product.

Table 1: Comparison of Synthetic Routes for this compound

MethodKey ReagentsTypical YieldKey Improvement/Feature
Traditional Method Sodium p-toluenesulfinate, aqueous formaldehyde, formamide, formic acid42-47% orgsyn.orggoogle.comEstablished, one-pot procedure. organic-chemistry.orgvarsal.comorgsyn.org
Low-Water Method Sodium p-toluenesulfinate, paraformaldehyde, formamide, formic acid>90% google.comSignificant yield improvement by controlling water content. google.com
Two-Step Method 1. Paraformaldehyde, formamide, base. 2. Sodium p-toluenesulfinate, acid.High (not specified) google.comStepwise reaction to optimize conditions for each stage. google.com

Future research in this area is expected to focus on the use of greener solvents, reusable catalysts, and continuous flow processes to further enhance the sustainability of this compound synthesis.

Potential for Expansion into New Domains of Organic Chemistry

The synthetic utility of this compound, primarily through its conversion to TosMIC, has positioned it as a valuable tool with significant potential for expansion into various domains of organic chemistry, most notably in medicinal chemistry, natural product synthesis, and materials science.

The heterocycles synthesized using TosMIC, such as imidazoles, pyrroles, and oxazoles, are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals. researchgate.netresearchgate.netsigmaaldrich.com The ability to rapidly construct diverse libraries of these compounds using TosMIC-based multicomponent reactions is highly valuable for drug discovery programs. acs.org For example, TosMIC has been instrumental in the synthesis of antifungal agents and compounds targeting glucose-6-phosphate translocase for the potential treatment of diabetes. researchgate.net

In the realm of total synthesis, the reliability and versatility of TosMIC make it an attractive reagent for the construction of complex natural products. Its use in forming key heterocyclic cores and in carbon-carbon bond-forming reactions provides a powerful strategy for assembling intricate molecular architectures.

A developing area with significant potential is the application of this compound derivatives in materials science. Polymeric analogues of TosMIC have been prepared and utilized in solid-phase organic synthesis (SPOS). organic-chemistry.org This allows for the efficient synthesis of compound libraries with the advantage of simplified purification, as the sulfinic acid byproduct remains bound to the polymer support and can potentially be reused. organic-chemistry.org This approach aligns with the growing demand for high-throughput synthesis and green chemistry principles.

Furthermore, the fundamental transformations enabled by TosMIC, such as its role as a formyl anion equivalent or in the synthesis of ketones and nitriles, ensure its continued relevance in synthetic methodology development. orgsyn.org Its application in Knoevenagel-type condensations has also been noted in the synthesis of pharmaceutical compounds like papaverine. varsal.com

The ongoing exploration of new reactions and applications for this compound and its isocyanide derivative will undoubtedly lead to its adoption in even more diverse areas of chemical science, solidifying its status as a cornerstone reagent in modern organic synthesis.

Q & A

Q. What are the optimized synthetic protocols for N-(p-Tolylsulfonylmethyl)formamide, and what critical parameters influence yield and purity?

The synthesis involves a two-step procedure: (1) Condensation of p-toluenesulfonyl derivatives with formaldehyde and formamide under controlled acidic conditions at 90–95°C, followed by (2) reaction with phosphorus oxychloride to form the final product. Key parameters include precise temperature control (±2°C) during condensation, stoichiometric ratios of p-toluenesulfonyl sodium to formaldehyde (1:1.2 molar ratio), and rigorous exclusion of moisture during the final step to avoid hydrolysis . Yield optimization (≥82%) requires cooling the reaction mixture to −20°C post-condensation to precipitate the product efficiently.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the sulfonamide methylene (–CH2_2SO2_2–) and formamide (–NHCHO) groups. The singlet for the methylene proton typically appears at δ 4.2–4.5 ppm, while the formamide proton resonates at δ 8.1–8.3 ppm .
  • IR Spectroscopy : Strong absorption bands at 1660–1680 cm1^{-1} (C=O stretch) and 1150–1170 cm1^{-1} (S=O asymmetric stretch) confirm functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure purity validation (>99%), using acetonitrile/water (70:30) as the mobile phase .

Q. What are the stability considerations for storing this compound under laboratory conditions?

The compound is hygroscopic and prone to hydrolysis in aqueous or humid environments. Storage in anhydrous dimethyl sulfoxide (DMSO) or desiccated amber vials under nitrogen atmosphere at −20°C is recommended. Long-term stability tests indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS software is essential for determining bond angles, torsion angles, and packing arrangements. For example, the sulfonamide S–N bond length typically measures 1.62–1.65 Å, confirming resonance stabilization. Twinning and disorder in crystals can be addressed with the TWINABS module in SHELX, improving refinement reliability .

Q. What mechanistic insights explain contradictory yields in scaled-up syntheses of this compound?

Discrepancies in yields (e.g., 70% vs. 82%) often arise from incomplete condensation or side reactions (e.g., formamide decomposition at >95°C). Kinetic studies using in-situ FTIR reveal that maintaining the reaction at 90°C for 2 hours minimizes byproduct formation. Additionally, scaling up requires adjusting stirring efficiency to ensure homogeneous mixing of viscous intermediates .

Q. How does the sulfonamide group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing sulfonyl group activates the methylene carbon for nucleophilic attack. For example, in Suzuki-Miyaura coupling, the –CH2_2SO2_2– moiety facilitates palladium-catalyzed cross-coupling with aryl boronic acids. DFT calculations (B3LYP/6-31G*) show a lowered activation energy (ΔG^‡ ≈ 18 kcal/mol) compared to non-sulfonylated analogs .

Q. What strategies mitigate toxicity risks associated with handling this compound?

  • Engineering Controls : Use fume hoods with ≥100 fpm face velocity during synthesis to limit inhalation exposure.
  • PPE : Nitrile gloves (≥8 mil thickness) and chemical-resistant aprons are mandatory.
  • Toxicokinetics : In vitro assays (e.g., HepG2 cell viability) indicate an IC50_{50} of 250 µM, suggesting moderate cytotoxicity. Substitution with less toxic leaving groups (e.g., mesyl instead of tosyl) is under investigation .

Q. How can computational modeling predict the biological activity of this compound analogs?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) against targets like HIV-1 reverse transcriptase (PDB: 1RTD) show that the sulfonamide group forms hydrogen bonds with Lys101 and Lys103 residues, mimicking non-nucleoside inhibitors (NNRTIs). QSAR models highlight logP < 3.5 and polar surface area >80 Å2^2 as optimal for blood-brain barrier penetration .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary between 148°C and 155°C?

Polymorphism and residual solvents (e.g., DMF or ethyl acetate) account for discrepancies. DSC thermograms show two endothermic peaks at 148°C (α-form) and 155°C (β-form). Recrystallization from ethanol/water (1:1) yields the β-form exclusively, confirmed by PXRD .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

In PBS (pH 7.4), the half-life is <24 hours due to hydrolysis of the formamide group to formic acid and p-toluenesulfonamide. However, in DMSO (0.1% v/v), stability extends to >72 hours. Buffering assays at pH 5.0 (lysosomal conditions) show accelerated degradation, necessitating prodrug strategies for in vivo applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.